3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide is a complex organic compound that features a combination of methoxyphenyl, pyridinyl, and benzimidazolyl groups
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the pyridinyl group: This step often involves a nucleophilic substitution reaction where the benzimidazole core reacts with a pyridine derivative.
Introduction of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the intermediate compound.
Final coupling: The final step involves coupling the intermediate with propanamide under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide include:
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group and has been studied for its structural and electronic properties.
2,4,6-triaryl pyridines and pyrimidines: These compounds have similar heterocyclic structures and are synthesized using multicomponent reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-8-4-15(5-9-18)6-11-21(27)24-17-7-10-19-20(13-17)26-22(25-19)16-3-2-12-23-14-16/h2-5,7-10,12-14H,6,11H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
IHTLJHAESITFGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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